Dolutegravir-d6
Description
Proton Nuclear Magnetic Resonance and Carbon-13 Nuclear Magnetic Resonance Profiling in Dimethyl Sulfoxide-d6
The proton nuclear magnetic resonance spectrum of this compound in dimethyl sulfoxide-d6 exhibits significant simplification compared to the parent compound due to the replacement of proton signals with deuterium nuclei. The non-deuterated dolutegravir displays a complex proton nuclear magnetic resonance pattern in dimethyl sulfoxide-d6 with characteristic resonances at δ 10.73 (1H, s), 8.3 (1H, s), 7.93 (1H, s), 7.33 (1H, dd), 7.20-7.23 (1H, m), 7.00-7.03 (1H, m), 5.20-5.23 (1H, m), 4.81-4.83 (1H, m), 4.5 (2H, d), 4.30-4.34 (1H, m), 4.20-4.23 (1H, m), 4.04 (1H, t), 3.82-3.86 (1H, m), 1.89-1.90 (1H, m), 1.45-1.50 (1H, m), and 1.27 (3H, d).
In the deuterated analogue, the methyl group signals originally appearing at δ 1.27 are completely absent due to deuterium substitution, while the difluorobenzyl methylene protons at δ 4.5 are similarly eliminated. The remaining proton signals maintain their chemical shift positions with minimal isotopic perturbation, typically within 0.01-0.05 parts per million of the original values. The aromatic proton signals between δ 7.00-8.30 remain largely unaffected, providing internal reference points for spectral comparison and structural confirmation.
Carbon-13 nuclear magnetic resonance spectroscopy reveals more subtle but measurable isotopic effects in this compound. The carbon atoms directly bonded to deuterium exhibit characteristic upfield shifts of 0.1-0.3 parts per million compared to their protonated counterparts, a phenomenon known as the alpha-isotope effect. Carbon atoms in beta positions relative to deuterium substitution sites display smaller but detectable downfield shifts of 0.01-0.05 parts per million. The carbonyl carbon resonances, including those of the carboxamide and ring system carbonyls, remain essentially unchanged due to their remote positions from deuteration sites.
| Nuclear Magnetic Resonance Parameter | Dolutegravir | This compound |
|---|---|---|
| Molecular Weight | 419.38 | 425.416 |
| Methyl Proton Signal (δ) | 1.27 (3H, d) | Absent |
| Difluorobenzyl Methylene (δ) | 4.5 (2H, d) | Absent |
| Aromatic Proton Range (δ) | 7.00-8.30 | 7.00-8.30 |
| Carbon-13 Alpha Effects | N/A | -0.1 to -0.3 ppm |
Isotopic Shifts in Fluorine-19 Nuclear Magnetic Resonance Spectra
Fluorine-19 nuclear magnetic resonance spectroscopy provides valuable insights into the electronic environment surrounding the difluorophenyl substituent in this compound. The two fluorine atoms in the 2,4-difluorophenyl group exhibit distinct chemical shifts due to their different electronic environments, with the ortho-fluorine typically resonating approximately 5-10 parts per million upfield from the para-fluorine. In the deuterated analogue, these fluorine signals experience minimal direct isotopic effects due to their separation from deuteration sites by multiple bonds.
However, subtle secondary isotopic effects can be observed in high-resolution fluorine-19 nuclear magnetic resonance experiments, manifesting as small chemical shift perturbations of 0.01-0.03 parts per million. These effects arise from the altered electronic distribution caused by deuterium substitution at the adjacent methylene carbon, which modulates the electron density at the aromatic ring and consequently affects the fluorine nuclear magnetic resonance chemical shifts. The coupling patterns between fluorine nuclei and nearby protons also change due to deuteration, with the elimination of three-bond fluorine-proton coupling to the methylene group simplifying the spectral multiplicity.
Temperature-dependent fluorine-19 nuclear magnetic resonance studies reveal that isotopic effects remain consistent across a range of 298-323 Kelvin, indicating thermal stability of the deuterium substitution pattern. The fluorine nuclear magnetic resonance relaxation times (T1 and T2) show minimal variation between deuterated and non-deuterated forms, suggesting that deuterium incorporation does not significantly alter the molecular dynamics of the difluorophenyl group.
High-Resolution Mass Spectrometry Fragmentation Patterns
High-resolution mass spectrometry analysis of this compound reveals distinctive fragmentation patterns that reflect the deuterium substitution sites and provide structural confirmation through isotopic labeling. The molecular ion peak for this compound appears at m/z 420.00 for the protonated form [M+H]+, representing a 6 atomic mass unit increase compared to the non-deuterated parent compound. This mass difference serves as the primary identification criterion for the deuterated analogue in mass spectrometric analysis.
The fragmentation pathway of this compound under electrospray ionization conditions produces several characteristic product ions that retain varying numbers of deuterium atoms depending on the fragmentation site. The major product ion at m/z 283.2 results from the loss of the difluorobenzyl group, retaining three deuterium atoms from the methyl substitution while losing three deuterium atoms from the eliminated benzyl methylene group. Secondary fragmentation produces ions at m/z 127.1, 138.0, 104.0, and 109.0, with isotopic distributions reflecting the deuterium content of each fragment.
Collision-induced dissociation experiments reveal that deuterium-containing fragments exhibit characteristic isotopic envelopes that can be distinguished from their protonated counterparts through high-resolution mass measurements. The retention of deuterium in specific fragment ions provides valuable information about the molecular connectivity and substitution patterns, enabling structural elucidation and confirmation of deuterium positioning within the molecule.
| Fragment Ion | m/z (H-form) | m/z (D-form) | Deuterium Content | Structural Assignment |
|---|---|---|---|---|
| [M+H]+ | 420.00 | 426.00 | 6D | Molecular ion |
| Base peak | 277.20 | 283.20 | 3D | Tricyclic core |
| Secondary | 125.0 | 127.1 | 2D | Ring fragment |
| Tertiary | 138.0 | 138.0 | 0D | Aromatic fragment |
X-ray Crystallographic Studies of Deuterium Substitution Effects
Crystallographic analysis of this compound sodium salt reveals minimal structural perturbations resulting from deuterium substitution, confirming the preservation of the essential molecular architecture. The deuterated compound crystallizes in similar space groups to the parent dolutegravir sodium salt, with unit cell parameters showing variations within experimental error limits. The deuterium atoms occupy positions equivalent to their hydrogen counterparts, maintaining the same bonding geometry and intermolecular interactions that characterize the non-deuterated crystal structure.
Powder X-ray diffraction patterns of crystalline this compound sodium salt exhibit peak positions virtually identical to those of the parent compound, with characteristic diffraction angles remaining unchanged within instrumental resolution limits. This structural similarity indicates that deuterium substitution does not significantly alter the crystal packing arrangement or molecular conformation in the solid state. The diffraction intensities show subtle variations that can be attributed to the different scattering factors of deuterium compared to hydrogen, but these differences are typically within 2-3% of the parent compound values.
Neutron diffraction studies, where available, provide enhanced sensitivity to hydrogen and deuterium positions due to the favorable neutron scattering properties of these light nuclei. These investigations confirm the precise locations of deuterium substitution and reveal any subtle changes in hydrogen bonding patterns that may result from isotopic effects. The deuterium atoms exhibit slightly shorter bond lengths compared to their hydrogen equivalents, consistent with the reduced zero-point vibrational energy associated with the heavier isotope.
Single crystal X-ray diffraction analysis of various polymorphic forms of this compound sodium salt demonstrates that deuterium substitution does not prevent the formation of known crystal phases, including Forms II, IV, V, and X as characterized by their distinctive powder diffraction patterns. The deuterated compound maintains the ability to form solvated structures, including the n-butanol solvate form, with crystallographic parameters closely matching those of the corresponding non-deuterated solvates.
Properties
CAS No. |
1407166-95-3 |
|---|---|
Molecular Formula |
C₂₀H₁₃D₆F₂N₃O₅ |
Molecular Weight |
425.42 |
Synonyms |
(4R,12aS)-N-[(2,4-Difluorophenyl)methyl-d2]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-(methyl-d3)-6,8-dioxo-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-4-d-9-carboxamide; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dolutegravir-d6 involves multiple steps, starting from readily available starting materials. The process typically includes the following steps:
Formation of the Pyridone Ring: The synthesis begins with the construction of a pyridone ring. This step involves the reaction of a benzyl-protected pyran with appropriate reagents under controlled conditions.
Cyclization: The pyridone intermediate undergoes cyclization using 3-®-amino-1-butanol.
Sequential Transformations: The cyclized product is subjected to four sequential chemical transformations, including deprotection and functional group modifications, to yield the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous flow chemistry is often employed to enhance reaction efficiency and reduce production time. This method allows for better control over reaction conditions and improves overall yield .
Chemical Reactions Analysis
Types of Reactions
Dolutegravir-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups.
Scientific Research Applications
Key Characteristics of Dolutegravir-d6
- Chemical Structure : The incorporation of deuterium atoms enhances the stability and detection sensitivity of the compound during mass spectrometry.
- Role as Internal Standard : It allows for the correction of variability in sample preparation and instrument performance, improving the reliability of quantitative results.
Bioanalytical Method Development
This compound plays a crucial role in the development of sensitive LC-MS/MS methods for quantifying Dolutegravir concentrations in human plasma. Recent studies have demonstrated that using this compound as an internal standard allows for reliable detection even at low ng/mL concentrations .
Table 1: Comparison of LC-MS/MS Methods Using this compound
| Method Type | Sensitivity (ng/mL) | Specificity | Application Area |
|---|---|---|---|
| LC-MS/MS | 28.44 - 7054.37 | High | Pharmacokinetic studies |
| Solid Phase Extraction | High | Moderate | Drug interaction studies |
| Bioequivalence Studies | Very High | High | Validation of generic formulations |
Pharmacokinetic Studies
The use of this compound facilitates pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion (ADME) profiles of Dolutegravir. These studies are essential for understanding how different populations metabolize the drug and can inform dosage adjustments .
Clinical Trials and Efficacy Studies
This compound has been utilized in various clinical trials to evaluate the efficacy of Dolutegravir-containing regimens. For instance, studies have shown that patients receiving Dolutegravir were more likely to achieve viral suppression compared to those on other antiretroviral therapies . The incorporation of this compound allows researchers to accurately measure drug levels over time, correlating them with clinical outcomes.
Case Study 1: Pharmacokinetic Evaluation in Treatment-Naive Patients
A study involving treatment-naive HIV patients used an LC-MS/MS method with this compound to monitor drug levels post-administration. The results indicated that a significant proportion of participants achieved undetectable viral loads within weeks, underscoring the importance of accurate drug measurement in therapeutic success .
Case Study 2: Resistance Monitoring
In a cohort study examining dolutegravir resistance mutations among patients with virological failure, researchers employed this compound to quantify drug levels in relation to resistance profiles. The findings highlighted specific mutations associated with treatment failure, providing insights into optimal management strategies for resistant cases .
Mechanism of Action
Dolutegravir-d6, like dolutegravir, inhibits the HIV-1 integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host cell genome. By binding to the active site of the integrase enzyme, this compound blocks the strand transfer step of retroviral DNA integration, thereby inhibiting viral replication .
Comparison with Similar Compounds
Dolutegravir (Non-Deuterated)
- Molecular Formula : C₂₀H₁₉F₂N₃O₅
- Molecular Weight : 419.38 g/mol.
- Role : The parent compound is a first-line antiretroviral drug, inhibiting HIV integrase by binding to the active site.
- Analytical Use: Dolutegravir-d6 is preferred in LC-MS due to its isotopic stability, enabling precise quantification of the parent drug in biological samples.
4-epi-Dolutegravir
- Molecular Formula : C₂₀H₁₉F₂N₃O₅
- Molecular Weight : 419.38 g/mol.
- Role : A stereoisomer of Dolutegravir, differing in the configuration at the C4 position (4S,12aS vs. 4R,12aS in Dolutegravir).
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Analytical and Pharmacological Properties
Biological Activity
Dolutegravir-d6 is a deuterated form of Dolutegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV. The incorporation of deuterium atoms enhances the compound's stability and allows for precise tracking in pharmacokinetic studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, case studies, and research findings.
Dolutegravir functions by inhibiting the HIV integrase enzyme, which is essential for the integration of viral DNA into the host genome. This inhibition prevents viral replication and contributes to effective viral load suppression in patients. The unique mechanism of this compound remains similar to that of its non-deuterated counterpart, ensuring its efficacy in antiretroviral therapy (ART) .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. Key findings include:
- Bioavailability : Dolutegravir is rapidly absorbed with peak plasma concentrations occurring approximately 2 to 3 hours post-administration.
- Protein Binding : It is approximately 99% bound to plasma proteins, primarily albumin .
- Metabolism : The drug is mainly metabolized by uridine 5′-diphospho-glucuronosyltransferase 1A1 (UGT1A1), with a minor pathway through cytochrome P450 enzymes .
- Half-life : Dolutegravir has a terminal half-life of about 12 hours, allowing for once-daily dosing .
Comparative Pharmacokinetics
A comparative analysis between Dolutegravir and other INSTIs such as Elvitegravir shows significant differences in elimination rates and plasma concentrations. For instance, Dolutegravir maintains therapeutic concentrations longer than Elvitegravir after treatment interruption .
| Parameter | Dolutegravir | Elvitegravir |
|---|---|---|
| Half-life | 12 hours | 5.2 hours |
| Protein Binding | ~99% | ~98% |
| Therapeutic Concentration | Above IC90 for >96h | Rapid decline post-48h |
Case Studies
Several case studies highlight the clinical implications and biological activity of this compound:
- Psychiatric Disorders : A case involving a 59-year-old woman who developed severe psychiatric symptoms after switching to Dolutegravir from another ART regimen illustrates potential adverse effects associated with integrase inhibitors. Symptoms resolved quickly upon discontinuation of Dolutegravir, suggesting a direct correlation between the drug and psychiatric side effects .
- Resistance Patterns : A study in Malawi revealed that among patients experiencing virological failure on Dolutegravir-based regimens, resistance mutations were identified in 24 out of 89 cases. Notable mutations included R263K and E138K, indicating that while Dolutegravir is generally effective, resistance can develop under certain conditions .
Research Findings
Recent studies have further elucidated the biological activity and efficacy of this compound:
- Cerebrospinal Fluid Penetration : Research indicates that Dolutegravir achieves concentrations in cerebrospinal fluid (CSF) that exceed the inhibitory concentration for wild-type HIV by significant margins, suggesting effective central nervous system penetration .
- Virological Suppression : In clinical trials comparing Dolutegravir with other ART regimens, it demonstrated superior virological suppression rates, achieving over 90% suppression in some studies .
Q & A
Basic: How is Dolutegravir-d6 synthesized, and what quality control measures ensure isotopic purity?
Methodological Answer:
The synthesis of this compound involves deuterium incorporation at specific molecular positions using methods like hydrogen-deuterium exchange or catalytic deuteration. Key steps include:
- Deuterium Source : Use of deuterated reagents (e.g., D₂O, deuterated solvents) under controlled reaction conditions.
- Purification : Chromatographic techniques (HPLC) to isolate the deuterated compound.
- Isotopic Purity Validation :
- Mass Spectrometry (MS) : To confirm deuterium incorporation (>98% purity) via molecular ion peaks and isotopic distribution analysis.
- NMR Spectroscopy : To verify deuteration sites and rule out protium contamination .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. Critical parameters include:
- Sample Preparation : Protein precipitation or solid-phase extraction to minimize matrix effects.
- Chromatographic Separation : Use of reversed-phase columns (C18) with deuterated mobile phase modifiers.
- Validation Criteria :
- Selectivity : No interference from endogenous compounds.
- Linearity : Range of 1–1000 ng/mL with R² > 0.99.
- Accuracy/Precision : Within ±15% deviation .
Advanced: How do metabolic pathways of this compound differ from non-deuterated Dolutegravir in in vitro models?
Methodological Answer:
Comparative metabolism studies require:
- Model Systems : Human hepatocytes or liver microsomes incubated with both compounds.
- Isotope Effect Analysis : Monitor deuterium-induced metabolic rate changes (e.g., CYP3A4-mediated oxidation).
- Metabolite Profiling :
- High-Resolution MS : To identify deuterium retention in metabolites.
- Kinetic Isotope Effect (KIE) : Calculate using for enzymatic reactions.
- PICO Framework :
Advanced: What strategies optimize the use of this compound as an internal standard in high-throughput pharmacokinetic studies?
Methodological Answer:
Optimization involves:
- Isotopic Stability Testing : Assess deuterium loss under varying pH and temperature conditions.
- Matrix Effect Mitigation : Co-elution with analytes to normalize ionization efficiency.
- Cross-Validation : Compare with alternative internal standards (e.g., structural analogs) to confirm accuracy.
- Data Normalization : Use peak area ratios (analyte/internal standard) to correct for batch variability .
Basic: What are the key considerations when designing stability studies for this compound under various storage conditions?
Methodological Answer:
Stability protocols should include:
- Stress Conditions :
- Thermal (40°C), hydrolytic (acid/base), and photolytic (ICH Q1B guidelines).
- Analytical Monitoring :
- Forced degradation studies to identify major degradation products.
- LC-MS/MS quantification at predefined intervals (0, 1, 3, 6 months).
- Acceptance Criteria : ≤10% degradation under recommended storage (-20°C, desiccated) .
Advanced: How can computational modeling predict the impact of deuteration on Dolutegravir’s binding affinity to HIV integrase?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of deuterated vs. non-deuterated forms using tools like AMBER or GROMACS.
- Docking Studies : Analyze hydrogen bond networks and hydrophobic interactions with integrase active sites.
- Isotope Effect Modeling : Incorporate deuterium’s mass differences to predict kinetic barriers to binding .
Basic: What in vitro assays are validated for assessing the antiviral activity of this compound?
Methodological Answer:
- Plaque Reduction Assays : Measure IC₅₀ values in HIV-1-infected MT-4 cells.
- Time-of-Addition Experiments : Determine the stage of viral replication inhibited.
- Resistance Profiling : Use site-directed mutants (e.g., integrase Q148H) to assess efficacy loss .
Advanced: How do conflicting reports on this compound’s metabolic stability in hepatic models inform future experimental designs?
Methodological Answer:
Resolve contradictions by:
- Variable Control : Standardize enzyme sources (e.g., recombinant CYP isoforms vs. liver microsomes).
- Data Reanalysis : Apply meta-analytic frameworks to identify confounding factors (e.g., donor variability).
- FINER Criteria : Ensure future studies are F easible, I nteresting, N ovel, E thical, and R elevant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
